molecular formula C10H9N B1664567 Quinaldine CAS No. 91-63-4

Quinaldine

Cat. No.: B1664567
CAS No.: 91-63-4
M. Wt: 143.18 g/mol
InChI Key: SMUQFGGVLNAIOZ-UHFFFAOYSA-N
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Description

Quinaldine, also known as 2-methylquinoline, is an organic compound with the molecular formula C10H9N. It is a derivative of quinoline, featuring a methyl group at the second position of the quinoline ring. This compound is a colorless oil, although commercial samples may appear colored. It is bioactive and is primarily used in the preparation of various dyes, pharmaceuticals, and as a precursor to other chemical compounds .

Mechanism of Action

Target of Action

Quinaldine, also known as 2-methylquinoline, is a bioactive compound It’s worth noting that quinoline derivatives have been found to interact with dna .

Mode of Action

It’s known that this compound can be converted to 4-hydroxythis compound by this compound 4-oxidase . This enzyme likely enhances internal oxidative stress when cells are growing on this compound as a carbon source .

Biochemical Pathways

This compound is metabolized by the this compound 4-oxidase enzyme, which is part of the this compound degradation pathway . This enzyme converts this compound to 4-hydroxythis compound . The degradation of this compound is a part of the broader biochemical pathways involved in the metabolism of aromatic compounds.

Pharmacokinetics

It’s known that this compound is insoluble in water , which could affect its absorption and distribution in the body.

Result of Action

The conversion of this compound to 4-hydroxythis compound by this compound 4-oxidase is a key step in the metabolism of this compound . This metabolic transformation allows organisms to utilize this compound as a source of carbon and energy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, this compound is used in the manufacturing of anti-malaria drugs, dyes, and food colorants . It’s also used as an anaesthetic in fish transportation . In some Caribbean islands, it’s used to facilitate the collection of tropical fish from reefs . The environmental context can therefore influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinaldine can be synthesized through several methods, with the most common being the Skraup synthesis and the Doebner-von Miller variation of the Skraup reaction.

Industrial Production Methods: Industrially, this compound is often recovered from coal tar, a byproduct of coal processing. The extraction process involves distillation and purification to isolate this compound from other components present in coal tar .

Chemical Reactions Analysis

Quinaldine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: this compound can be oxidized to this compound N-oxide using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Hydrogenation of this compound results in the formation of 2-methyltetrahydroquinoline.

    Substitution: this compound can participate in electrophilic substitution reactions, such as nitration and halogenation, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: 2-Methyltetrahydroquinoline.

    Substitution: Substituted this compound derivatives (e.g., nitrothis compound, bromothis compound).

Comparison with Similar Compounds

Quinaldine is part of a broader class of compounds known as quinolines. Similar compounds include quinoline, isoquinoline, and various substituted quinolines.

    Quinoline: The parent compound of this compound, lacking the methyl group at the second position.

    Isoquinoline: An isomer of quinoline with the nitrogen atom located at a different position in the ring structure.

    Substituted Quinolines: Compounds with various substituents on the quinoline ring, such as nitroquinoline, bromoquinoline, and others.

Uniqueness of this compound: this compound’s uniqueness lies in its specific methyl substitution, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives. This makes it particularly useful in the synthesis of dyes, pharmaceuticals, and other specialized applications .

Properties

IUPAC Name

2-methylquinoline
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InChI

InChI=1S/C10H9N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-7H,1H3
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InChI Key

SMUQFGGVLNAIOZ-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC2=CC=CC=C2C=C1
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Molecular Formula

C10H9N
Record name QUINALDINE
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Related CAS

62763-89-7 (hydrochloride), 655-76-5 (monosulfate)
Record name 2-Methylquinoline
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DSSTOX Substance ID

DTXSID3040271
Record name 2-Methylquinoline
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Molecular Weight

143.18 g/mol
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Physical Description

Quinaldine appears as a colorless oily liquid darkening to red-brown on exposure to air. Flash point 175 °F. Denser than water and slightly soluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make dyes, pharmaceuticals and other chemicals., Liquid, Colorless oily liquid with an odor of quinoline; Turns reddish-brown on exposure to air; [Merck Index]
Record name QUINALDINE
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Boiling Point

477.7 °F at 760 mmHg (NTP, 1992), 246.00 to 248.00 °C. @ 760.00 mm Hg
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Flash Point

175 °F (NTP, 1992)
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Density

1.0585 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.00946 [mmHg]
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CAS No.

91-63-4, 27601-00-9
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Melting Point

28 °F (NTP, 1992), -1.5 °C
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Synthesis routes and methods I

Procedure details

Aniline 24 may be acylated with (E)-3-ethoxyacryloyl chloride and treatment of the resulting amide with sulfuric acid leads to hydroxyquinoline 29, which can be converted to the corresponding chloride 30 by heating in phosphorus oxychloride. Condensation of aniline 24 with crotonaldehyde in the presence of acid and an oxidant affords the 2-methylquinoline 31. The use of other aldehydes under similar conditions can lead to alternatively substituted quinolines. Oxidation of quinoline 31 with selenium dioxide can provide either aldehyde 32 or carboxylic acid 33, depending on the amount of oxidant used and the duration of the reaction. Reduction of aldehyde 32 with sodium borohydride provides the corresponding alcohol, and treatment of this with thionyl chloride may be used to give the chloride 34. Intermediates such as 30, 32, 33 and 34 may be converted to compounds of the present invention using a variety of known methodology. While the methodology shown in Scheme 6 is exemplified using aniline 24, it is understood that it may be applied to a variety of aniline substrates, such as those described herein, in order to provide various quinoline intermediates.
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Synthesis routes and methods II

Procedure details

To a mixture of 8-[3-[N-(4-carboxycinnamoylglycyl)-N-methylamino]-2,6-dichlorobenzyloxy]-2-methylquinoline (100 mg), ethylamine hydrochloride (16.9 mg) and N,N-dimethylformamide (2 ml) were added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (32.2 mg) and 1-hydroxybenzotriazole (30.4 mg), and the mixture was stirred for 6 hours at ambient temperature. The mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with water, saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated in vacuo. The residue was purified by preparative thin-layer chromatography (methylene chloride-methanol) to give 8-[2,6-dichloro-3-N-[4-(ethylcarbamoyl)cinnamoylglycyl]-N-methylamino]benzyloxy]-2-methylquinoline (91 mg).
Name
8-[3-[N-(4-carboxycinnamoylglycyl)-N-methylamino]-2,6-dichlorobenzyloxy]-2-methylquinoline
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100 mg
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16.9 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of quinaldine?

A1: this compound has the molecular formula C10H9N and a molecular weight of 143.19 g/mol. [, , , ]

Q2: What spectroscopic data is available for this compound and its derivatives?

A2: Researchers have employed various spectroscopic techniques to characterize this compound and its derivatives. These include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, UV-Vis spectroscopy, resonance Raman spectroscopy, and electron paramagnetic resonance (EPR) spectroscopy. [, , , , , , , ]

Q3: What are the primary applications of this compound?

A3: this compound is widely utilized in various applications, including the synthesis of dyes, pharmaceuticals, and other valuable chemicals. Notably, its use as an anesthetic for fish is well-documented. [, , , , , , , , ]

Q4: How does this compound function as a fish anesthetic?

A4: While the precise mechanism of action remains unclear, research suggests that this compound enters the fish's system through absorption across the gill membranes. This likely leads to a depression of the central nervous system, inducing anesthesia. [, , , , ]

Q5: Are there any factors influencing the effectiveness of this compound as a fish anesthetic?

A5: Yes, several factors can impact this compound's efficacy as a fish anesthetic. These include the pH of the solution, temperature, fish species, and size. Notably, lower pH levels can significantly reduce its effectiveness. [, , , , ]

Q6: Does this compound pose any risks to fish or their eggs?

A6: Research indicates that this compound is generally safe for fish when used at appropriate concentrations. Studies on rainbow trout eggs demonstrated no harmful effects at concentrations typically used in spawning operations. []

Q7: Can this compound be used for transporting live fish?

A7: Yes, this compound has proven effective in live fish transport. Its use in a buffered, antibiotic-containing transport medium is patented. [, ]

Q8: Can this compound be degraded by microorganisms?

A8: Yes, various bacterial species, particularly those belonging to the genus Arthrobacter, can utilize this compound as their sole carbon and energy source. [, , , , , ]

Q9: What is the pathway for microbial degradation of this compound?

A9: Arthrobacter species degrade this compound through a series of enzymatic steps, ultimately converting it to anthranilate. Key enzymes involved include this compound 4-oxidase and N-acetylanthranilate amidase. [, , , ]

Q10: Are there genetic elements associated with this compound degradation in bacteria?

A10: Yes, the genes responsible for this compound degradation are often located on large linear plasmids, like pAL1 in Arthrobacter nitroguajacolicus Rü61a. These plasmids can be transferred between different Arthrobacter species. [, , ]

Q11: What is this compound 4-oxidase and why is it significant?

A11: this compound 4-oxidase (Qox) is a molybdenum-containing hydroxylase that plays a crucial role in the initial steps of this compound degradation. It catalyzes the hydroxylation of this compound to 1H-4-oxothis compound. This enzyme is notable for its versatility in substrate specificity and its ability to function as both an oxidase and a dehydrogenase. [, , ]

Q12: What role does 1H-3-hydroxy-4-oxothis compound 2,4-dioxygenase play in this compound degradation?

A12: 1H-3-hydroxy-4-oxothis compound 2,4-dioxygenase catalyzes a unique type of oxygenolytic ring cleavage reaction in the this compound degradation pathway. This enzyme acts on 1H-3-hydroxy-4-oxothis compound, ultimately producing N-acetyl-anthranilic acid and carbon monoxide. [, ]

Q13: How does the regulation of this compound catabolism occur in bacteria?

A13: Transcriptional repressors, like MeqR2 in Arthrobacter sp. strain Rue61a, play a crucial role in controlling the expression of genes involved in this compound catabolism. These repressors bind to specific DNA sequences within the promoter regions of catabolic genes, inhibiting their transcription. The activity of MeqR2 is specifically modulated by anthraniloyl-CoA, a key intermediate in the this compound degradation pathway. []

Q14: How is this compound sulfate synthesized?

A14: this compound sulfate, a crystalline form of this compound, is synthesized by reacting this compound with sulfuric acid. This salt exhibits improved handling and solubility compared to pure this compound. []

Q15: How does the pH of the solution impact the chemical behavior of this compound?

A15: The pH of the solution significantly influences the ionization state of this compound. At lower pH levels, this compound exists primarily in its protonated (cationic) form, while at higher pH levels, it exists predominantly in its un-ionized (neutral) form. This shift in ionization state affects its solubility, stability, and biological activity. [, ]

Q16: What is the impact of the this compound's ionization state on its uptake by fish?

A16: Research suggests that only the un-ionized form of this compound effectively penetrates fish tissues. Consequently, the pH of the solution directly influences the amount of this compound that enters the fish's system, ultimately affecting the anesthetic potency. []

Q17: Can this compound undergo hydrogenation reactions?

A17: Yes, this compound can be hydrogenated under specific conditions, leading to the formation of various hydrogenated derivatives, such as 1,2,3,4-tetrahydrothis compound (1-THQ), 5,6,7,8-tetrahydrothis compound (5-THQ), and decahydrothis compound (DHQ). []

Q18: What factors influence the selectivity of this compound hydrogenation?

A18: The selectivity of this compound hydrogenation is influenced by several factors, including the catalyst used, temperature, pressure, and the presence of substituents on the this compound molecule. Notably, steric hindrance caused by the methyl group adjacent to the nitrogen atom in this compound plays a significant role in determining the product distribution. [, ]

Q19: Can this compound be used in the development of novel nanostructured materials?

A19: Yes, this compound and its derivatives have shown potential as building blocks for constructing nanostructured materials. For instance, this compound red, a dye derived from this compound, exhibits self-assembly properties in aqueous solutions, forming chromonic liquid crystals. These liquid crystals possess unique optical and electrical properties that make them attractive for applications in displays, sensors, and other optoelectronic devices. [, ]

Q20: How does this compound red form chromonic liquid crystals?

A20: this compound red molecules self-assemble into columnar aggregates in aqueous solutions driven by attractive aromatic interactions between the dye molecules. These columnar aggregates align themselves in a specific orientation at higher concentrations, resulting in the formation of nematic liquid crystals. The formation and properties of these liquid crystals are influenced by factors such as concentration, temperature, and the presence of other molecules or ions. []

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